molecular formula C9H14O B14596664 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one CAS No. 60048-68-2

1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one

Cat. No.: B14596664
CAS No.: 60048-68-2
M. Wt: 138.21 g/mol
InChI Key: GLPBPCSDVMSJSU-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a ketone, specifically a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group and an ethanone substituent. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis. Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, it can be obtained from the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role in organic synthesis and the formation of various derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylcyclohex-2-en-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and industrial processes.

Properties

CAS No.

60048-68-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(3-methylcyclohex-2-en-1-yl)ethanone

InChI

InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h6,9H,3-5H2,1-2H3

InChI Key

GLPBPCSDVMSJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)C(=O)C

Origin of Product

United States

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